Fmoc-ser-oall, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-allyl-L-serine, is a derivative of serine that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus and an allyl group at the hydroxyl position. This compound is primarily utilized in peptide synthesis due to its ability to protect reactive functional groups while allowing for selective coupling reactions.
The Fmoc group was developed in the late 1970s by Eric Atherton and Bob Sheppard, marking a significant advancement in peptide synthesis techniques. The use of Fmoc chemistry has since become a standard approach in solid-phase peptide synthesis, enabling efficient assembly of peptides with complex structures .
The synthesis of Fmoc-ser-oall typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected serine to a resin support. The following steps include:
The reaction conditions must be carefully controlled to ensure high yield and purity of the final product. Typical solvents used include dimethylformamide and dichloromethane, while purification often involves reverse-phase high-performance liquid chromatography (HPLC) to achieve greater than 95% purity .
Fmoc-ser-oall has a complex molecular structure characterized by:
The compound's structural information can be visualized through various chemical drawing software, which can depict its three-dimensional conformation and functional groups accurately .
Fmoc-ser-oall participates in several key reactions during peptide synthesis:
The efficiency of these reactions depends on factors such as temperature, solvent choice, and concentration of reagents used during each step.
The mechanism by which Fmoc-ser-oall functions in peptide synthesis involves:
This mechanism allows chemists to construct peptides with high precision and control over their functional properties, making Fmoc-ser-oall a valuable tool in peptide chemistry.
Relevant data regarding these properties can be obtained from standard chemical databases and literature sources .
Fmoc-ser-oall is primarily used in:
Fmoc (9-fluorenylmethyloxycarbonyl) protection revolutionized SPPS by enabling mild base-driven deprotection cycles while avoiding corrosive acids like hydrogen fluoride. This orthogonal tBu-based strategy allows retention of acid-labile side-chain protections during chain assembly. Fmoc-Ser-OAll exemplifies this advancement, where the α‑amine is shielded by the UV-detectable Fmoc group, and the serine hydroxyl employs an acid-stable but palladium-labile allyl (OAll) protection. The Fmoc group’s kinetics are exceptional, with deprotection by 20% piperidine in DMF occurring in seconds (t½ = 6 seconds for Fmoc-Val-OH), facilitating real-time monitoring via dibenzofulvene-piperidine adduct formation [2] [8]. Industrial scale-up of Fmoc amino acids (>99% HPLC purity) has driven therapeutic peptide production, making derivatives like Fmoc-Ser-OAll cost-effective and widely accessible [2] [6].
Table 1: Common Hydroxyl-Protecting Groups for Serine in Fmoc-SPPS
Protecting Group | Abbreviation | Deprotection Condition | Orthogonality |
---|---|---|---|
tert-Butyl | tBu | 95% TFA | Acid-labile |
Trityl | Trt | 1–5% TFA in DCM | Acid-labile |
Allyl | OAll | Pd(0)/Scavenger | Orthogonal |
Allyl protections emerged in the 1990s to address limitations of classical groups like tBu and benzyl. While tBu requires strong acids (95% TFA) for cleavage—problematic for acid-sensitive modifications—allyl esters and ethers exhibit unique Pd(0)-catalyzed deprotection under near-neutral conditions. The mechanism involves π-allyl complex formation and nucleophile scavenging (e.g., PhSiH₃), releasing allylated byproducts without epimerization [4] [7]. Fmoc-Ser-OAll, introduced later than its Asp/Glu counterparts, solved persistent challenges in serine-rich sequences:
Orthogonal protection—independent removal of specific groups without affecting others—is essential for synthesizing complex peptides with post-translational modifications. Fmoc-Ser-OAll operates within quasi-orthogonal frameworks, combining with:
Table 2: Orthogonal Protection Combinations Compatible with Fmoc-Ser-OAll
Protection Scheme | Deprotection Agent | Application Example |
---|---|---|
Fmoc/OAll/ivDde | Piperidine / Pd(0) / Hydrazine | Branched peptides |
Fmoc/OAll/Alloc | Piperidine / Pd(0) | Cyclic peptides via Ser side-chain |
Fmoc/OAll/Dde | Piperidine / Pd(0) / NH₂OH·HCl | Glycopeptide synthesis |
Convergent synthesis exploits this orthogonality. For instance:
Compound Names Mentioned: Fmoc-Ser-OAll, Fmoc, Allyl (OAll), tBu, Trt, Pbf, ivDde, Alloc, Dde, Pd(Ph₃P)₄, PhSiH₃.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4